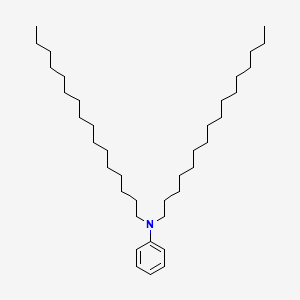

N,N-dihexadecylaniline

描述

Structure

2D Structure

属性

CAS 编号 |

77772-74-8 |

|---|---|

分子式 |

C38H71N |

分子量 |

542.0 g/mol |

IUPAC 名称 |

N,N-dihexadecylaniline |

InChI |

InChI=1S/C38H71N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-36-39(38-34-30-29-31-35-38)37-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31,34-35H,3-28,32-33,36-37H2,1-2H3 |

InChI 键 |

IEVJIMWHPIWBIS-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies for N,n Dihexadecylaniline and Its Precursors

Established Synthetic Pathways for N,N-Dialkylanilines Relevant to N,N-Dihexadecylaniline

The synthesis of N,N-dialkylanilines, including this compound, is typically achieved through the N-alkylation of aniline (B41778) or its derivatives. A common and direct method involves the reaction of aniline with two equivalents of an alkyl halide. In the context of this compound, this would involve the reaction of aniline with 1-iodohexadecane (B47652).

A specific example is the synthesis of N,N-dihexadecyl-4-iodoaniline, a precursor for further functionalization. This synthesis is accomplished by reacting 4-iodoaniline (B139537) with 1-iodohexadecane in the presence of a base, such as sodium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mixture is heated to facilitate the double alkylation of the amino group. researchgate.net

Another general approach for the synthesis of N,N-dialkylanilines involves the use of alkyl p-toluenesulfonates as alkylating agents. This method proceeds by first generating the alkyl p-toluenesulfonate from the corresponding alcohol and p-toluenesulfonyl chloride. The resulting ester then acts as the alkylating agent for the aniline derivative under alkaline conditions. This method is noted for its high yield and purity under normal pressure conditions. sciencemadness.org

Reductive amination represents another versatile strategy for preparing N,N-dialkylanilines. This can involve the reaction of aniline with an aldehyde or ketone in the presence of a reducing agent. For this compound, this would conceptually involve the reaction of aniline with hexadecanal, although this specific route is less commonly detailed in the literature for this particular compound.

The table below summarizes key aspects of a reported synthesis for a closely related derivative.

| Product | Starting Materials | Reagents & Conditions | Reference |

| N,N-Dihexadecyl-4-iodoaniline | 4-Iodoaniline, 1-Iodohexane | Sodium carbonate, DMF, 95°C, 20 h | researchgate.net |

Vilsmeier Synthesis in the Derivatization of this compound

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, such as N,N-dialkylanilines. nrochemistry.comnumberanalytics.comwikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is typically a chloroiminium ion generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. researchgate.netnrochemistry.comuj.ac.za

The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring of the N,N-dialkylaniline. nrochemistry.comnumberanalytics.comwikipedia.orgorganic-chemistry.org Due to the strong electron-donating effect of the dialkylamino group, the electrophilic substitution occurs preferentially at the para-position of the aniline ring. researchgate.netnrochemistry.com Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding p-dialkylaminobenzaldehyde. nrochemistry.comwikipedia.orgorganic-chemistry.org

While a specific Vilsmeier reaction on this compound is not explicitly detailed in the provided search results, the general reactivity of N,N-dialkylanilines in this reaction is well-established. researchgate.netpsu.edu For instance, N,N-dimethylaniline readily undergoes formylation at the para-position to yield 4-(dimethylamino)benzaldehyde. researchgate.net Given the structural similarity, this compound is expected to react in an analogous manner to produce 4-(N,N-dihexadecylamino)benzaldehyde. The long hexadecyl chains are not anticipated to interfere with the reaction, although they will significantly influence the physical properties of the product, such as its solubility and melting point.

The general conditions for a Vilsmeier-Haack reaction on an N,N-dialkylaniline are presented in the table below.

| Reaction Type | Substrate | Typical Reagents | Expected Product |

| Vilsmeier-Haack Formylation | N,N-Dialkylaniline | DMF, POCl₃ (or other acid chlorides) | 4-(N,N-Dialkylamino)benzaldehyde |

Strategies for Preparing Ethynyl-Functionalized this compound

The introduction of ethynyl (B1212043) groups onto the this compound framework is a key strategy for creating building blocks for advanced materials, particularly for applications in organic electronics and polymer chemistry. The Sonogashira cross-coupling reaction is a prominent method for achieving this functionalization.

A documented example is the synthesis of 4-[(4-ethynylphenyl)ethynyl]-N,N-dihexadecylaniline. researchgate.net This synthesis starts with N,N-dihexadecyl-4-iodoaniline. This iodo-derivative is then coupled with a protected ethynylating agent, such as 4-ethynyl-1-((triisopropylsilyl)ethynyl)benzene, using a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride and a copper(I) co-catalyst, typically cuprous iodide, in the presence of a base like diisopropylamine. researchgate.net The triisopropylsilyl (TIPS) group serves as a protecting group for the terminal alkyne.

The final step in this synthetic sequence is the deprotection of the silyl-protected alkyne. This is commonly achieved by treating the intermediate with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature. researchgate.net This process yields the desired terminal alkyne, 4-[(4-ethynylphenyl)ethynyl]-N,N-dihexadecylaniline. researchgate.net

The synthetic steps for the preparation of an ethynyl-functionalized this compound are outlined in the table below.

| Step | Reactants | Reagents & Conditions | Product | Reference |

| 1. Sonogashira Coupling | N,N-Dihexadecyl-4-iodoaniline, 4-Ethynyl-1-((triisopropylsilyl)ethynyl)benzene | PdCl₂(PPh₃)₂, CuI, iPr₂NH | N,N-Dihexadecyl-4-({4-[(triisopropylsilyl)ethynyl]phenyl}ethynyl)aniline | researchgate.net |

| 2. Deprotection | N,N-Dihexadecyl-4-({4-[(triisopropylsilyl)ethynyl]phenyl}ethynyl)aniline | Tetrabutylammonium fluoride, THF, 0°C | 4-[(4-Ethynylphenyl)ethynyl]-N,N-dihexadecylaniline | researchgate.net |

Functionalization and Derivatization Strategies

C–H Functionalization Approaches for N,N-Dihexadecylaniline Systems

Direct C–H functionalization is an atom-economical strategy to introduce complexity into simple molecular frameworks. For N,N-dialkylanilines, including this compound, this often involves transition-metal catalysis to activate otherwise inert C–H bonds.

Iron-Catalyzed Functionalization: Iron catalysis represents a sustainable and cost-effective method for C–H functionalization. Iron(III) chloride (FeCl3) can catalyze the aerobic oxidation of tertiary anilines to generate reactive iminium ion intermediates. nih.gov These intermediates are susceptible to attack by various nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position of the N-alkyl chains. nih.govresearchgate.net For instance, in the presence of nucleophiles like nitroalkanes or silyloxyfurans, this method yields α-substituted aniline (B41778) derivatives in good to excellent yields. nih.gov A mild protocol for the α-C–H cyanation of tertiary anilines, including aniline-type substrates, has been developed using an FeCl3 and 2-picolinic acid catalyst system, which shows high functional group tolerance. organic-chemistry.orgacs.org

Yttrium-Catalyzed Alkylation: A highly efficient and exclusively ortho-selective C–H alkylation of N,N-dialkylanilines with alkenes has been achieved using a cationic half-sandwich yttrium catalyst. nih.govscispace.comrsc.orgrsc.org This method is notable for its atom economy and ability to produce sterically hindered tertiary aniline derivatives that are difficult to synthesize via other routes. nih.govscispace.com DFT studies suggest that the reaction proceeds via intramolecular σ-bond metathesis, where the interaction between the yttrium atom and the dialkylamino group directs the activation specifically to the ortho C–H bond. nih.govrsc.org This technique could be applied to this compound to introduce branched alkyl substituents at the ortho position of the aromatic ring. nih.govresearchgate.net

Palladium-Catalyzed Arylation: Palladium catalysts are widely used for C–H functionalization. For tertiary anilines, palladium-catalyzed C–H arylation can introduce aryl groups onto the aromatic ring. uva.esacs.org By employing a cooperating ligand such as [2,2′-bipyridin]-6(1H)-one, direct ortho-arylation of even unprotected anilines can be achieved with high chemoselectivity, avoiding the common side reaction of N-arylation. uva.esacs.org The ligand facilitates the C–H cleavage step and drives the regioselectivity towards the ortho position. uva.es

Table 1: C–H Functionalization Approaches for N,N-Dialkylaniline Systems

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Iron(III) chloride / O₂ | Aerobic α-C–H Oxidation / Mannich Reaction | Forms iminium intermediates for reaction with various nucleophiles. Sustainable and atom-economical. | nih.gov |

| Yttrium-alkyl complex / [Ph₃C][B(C₆F₅)₄] | ortho-C–H Alkylation with Alkenes | Exclusively ortho-selective, producing branched alkyl substituents. High atom economy. | nih.govscispace.com |

| Pd(OAc)₂ / [2,2′-bipyridin]-6(1H)-one | ortho-C–H Arylation | Cooperating ligand enables high chemo- and regioselectivity, even for unprotected anilines. | uva.esacs.org |

| FeCl₃ / 2-picolinic acid | α-C–H Cyanation | Mild protocol with broad functional group tolerance, applicable to complex tertiary amines. | organic-chemistry.orgacs.org |

Regioselective Functionalization of Aromatic Rings in this compound Derivatives

Controlling the position of functionalization on the aromatic ring (ortho, meta, or para) is essential for tuning the electronic and physical properties of this compound derivatives.

ortho-Functionalization: As mentioned, yttrium catalysis provides a powerful tool for exclusive ortho-C–H alkylation of N,N-dialkylanilines. nih.govscispace.com The directing effect of the dialkylamino group, in cooperation with the yttrium catalyst, overcomes the statistical preference for para substitution seen in classical electrophilic aromatic substitution. nih.govscispace.comrsc.org Similarly, palladium catalysis with specific cooperating ligands, like [2,2′-bipyridin]-6(1H)-one, ensures ortho-arylation by forming a stable cyclometalated intermediate that favors C–H activation at the proximal ortho position. uva.esacs.org Iron-catalyzed ortho-benzoyloxylation has also been reported, proceeding under mild conditions. researchgate.net

para-Functionalization: Para-selective functionalization is often dictated by electronic and steric factors. For electron-rich systems like N,N-dialkylanilines, the para position is highly activated towards electrophilic attack. Palladium-catalyzed C–H olefination using a bidentate S,O-ligand has been shown to be highly para-selective for a broad range of aniline derivatives, including tertiary anilines. nih.govacs.orgresearchgate.net This method proceeds under mild, aerobic conditions and is scalable. nih.gov The S,O-ligand is crucial for both accelerating the reaction and controlling the high para-selectivity. nih.govacs.org Another approach involves using a silver catalyst (AgNTf₂) for the C–H alkenylation of N,N-dialkylanilines with ynamides, which also yields exclusively para-substituted products. nih.govresearchgate.netresearchgate.net Furthermore, ruthenium catalysts have been used for the para-selective C–H difluoromethylation of anilides, a related class of compounds. researchgate.netd-nb.info

meta-Functionalization: Achieving meta-selectivity in anilines is particularly challenging due to the strong ortho/para-directing nature of the amino group. This often requires the use of specialized directing groups that can position the catalyst at a remote C–H bond, a strategy that has seen success in other aniline derivatives.

Table 2: Regioselective Functionalization of Aromatic Rings in N,N-Dialkylaniline Derivatives

| Position | Reaction Type | Catalyst/Reagent System | Key Features | Reference |

|---|---|---|---|---|

| ortho | C–H Alkylation | Cationic Yttrium Complex | Exclusive ortho-selectivity with alkenes; atom-economical. | nih.govscispace.com |

| ortho | C–H Arylation | Pd(OAc)₂ / Cooperating Ligand | High chemo- and regioselectivity by preventing N-arylation. | uva.esacs.org |

| para | C–H Olefination | Pd(OAc)₂ / S,O-Ligand | Excellent para-selectivity with a broad substrate scope under mild, aerobic conditions. | nih.govacs.org |

| para | C–H Alkenylation | AgNTf₂ / Ynamides | Facile hydroarylation of ynamides with exclusive para-selectivity. | nih.govresearchgate.net |

End-Functionalization Techniques for Polymer Integration of this compound

Integrating this compound into polymer structures is a key strategy for developing functional materials for applications such as organic electronics. This requires modifying the molecule with a polymerizable group or a functional handle for post-polymerization modification.

Introducing Polymerizable Groups via C–H Functionalization: A direct method to make this compound polymerizable is to introduce a reactive group, such as a vinyl or acetylene (B1199291) moiety, onto the aromatic ring. The para-selective C–H olefination reactions catalyzed by palladium are particularly relevant here. nih.govacs.org By reacting this compound with an olefin like ethyl acrylate (B77674), a polymerizable acrylate group can be installed directly onto the aromatic ring. This transforms the molecule into a monomer that can be incorporated into polymer chains via conventional polymerization techniques. ias.ac.inresearchgate.net This approach allows for the synthesis of polymers with the electronic properties of the aniline core and the processability imparted by the long alkyl chains.

Synthesis of Functional Monomers: Another strategy involves the multi-step synthesis of an aniline derivative that contains a polymerizable functional group. For example, an aniline monomer can be modified with a substituent that is amenable to polymerization before the N-alkylation step that would form this compound. rsc.org Research has shown the synthesis of ortho-substituted aniline derivatives that can be polymerized to form new polyaniline (PANI) derivatives. researchgate.netrsc.org

End-Functionalization for Grafting and Block Copolymers: End-functionalization techniques can be used to attach this compound to the terminus of a pre-existing polymer chain. This can be achieved by first functionalizing the aniline with a group that is complementary to a reactive polymer chain end. For instance, introducing a hydroxyl or amino group onto the aromatic ring of this compound would allow it to react with polymers possessing end groups like isocyanates or activated esters. Controlled/living radical polymerization (CLRP) techniques are powerful for creating polymers with well-defined, reactive chain ends suitable for such conjugations. rsc.org Alternatively, a functionalized this compound derivative could act as an initiator for polymerization. For example, a derivative with a hydroxyl group could initiate the ring-opening polymerization of cyclic esters, or a derivative with a suitable halide could initiate atom transfer radical polymerization (ATRP). A palladium-based initiating system has been developed that incorporates an N-arylmaleimide ligand at the α-chain end of a polymer, suggesting a pathway where a functionalized aniline derivative could be used to initiate polymerization and simultaneously install itself as an end-group. asiaresearchnews.com

N,n Dihexadecylaniline in Organic Electronics and Optoelectronics

Integration of N,N-Dihexadecylaniline Derivatives into π-Conjugated Polymer Systems

The incorporation of this compound into π-conjugated systems is often achieved through modern synthetic methods like click chemistry. nih.govresearchgate.net This approach allows for the efficient construction of complex macromolecular structures. A notable example involves the synthesis of brush polystyrenyl (PS) derivatives where a triazole moiety is present in the bristles. nih.gov

In this synthesis, a key step is the click reaction between a poly(4-azidomethylstyrene) and 4-[(4-ethynylphenyl)ethynyl]-N,N-dihexadecylaniline. nih.govresearchgate.net This reaction, often catalyzed by a copper(I) system, proceeds with high yields (up to 98-99%) to attach the this compound-containing side chains to the polystyrene backbone. nih.gov The resulting polymer architecture combines the processability of the polystyrene chain with the electronic functionalities of the this compound and triazole units. nih.gov Spectroscopic and redox property analysis indicates that electronic conjugation through the newly formed triazole ring is generally operative in such systems. nih.govrsc.org

The this compound group serves as a strong electron-donating unit, which, when combined with electron-accepting moieties like the 1,2,3-triazole ring, creates donor-acceptor systems. rsc.org This intramolecular charge transfer character is fundamental to the electronic and optical properties of the resulting conjugated polymers. mdpi.comrsc.org

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While specific performance data for OLED and OPV devices based solely on this compound is not extensively detailed in the literature, its derivatives are components of materials classes widely used in these applications. rsc.orgossila.com π-conjugated polymers and molecules are the cornerstone of organic electronic devices such as OLEDs and OPVs. nih.govrsc.orgnih.gov

Materials incorporating triazole rings, which can be synthesized using this compound derivatives, have been identified as potential electron-transporting or ambipolar materials for OLED fabrication. nih.govrsc.org The this compound moiety, being a classic building block for hole-transporting materials due to its electron-rich nature, can be paired with acceptor units to tune the energy levels (HOMO/LUMO) for efficient charge injection and transport in OLEDs or charge separation at the donor-acceptor interface in OPVs. ossila.comkocw.or.kr For instance, triarylamine derivatives are well-known as a family of hole-transporting materials for organic electronics. ossila.com The fundamental process in an OPV relies on photo-induced charge transfer from a donor to an acceptor material, a process facilitated by the donor-acceptor structures that can be built with this compound. kocw.or.kr

Role in Organic Thin-Film Transistors (OTFTs) and Electrical Memory Devices

The application of this compound derivatives has been specifically demonstrated in the field of electrical memory devices. nih.gov Organic transistors are field-effect transistors where the semiconductor is a conjugated organic material, and they are key components in applications like flexible circuits and sensors. mpg.demdpi.com

Researchers have investigated the electrical memory characteristics of the brush polystyrenyl derivatives bearing this compound and a triazole ring. nih.gov For these studies, devices were fabricated with a simple sandwich structure of Aluminum / Polymer / Aluminum. nih.gov The findings demonstrated that the triazole rings are advantageous units for high-performance electrical memory polymers. This is attributed to the high hole affinity of the three nitrogen atoms with their lone-pair electrons, which can effectively trap charges. nih.gov The this compound unit acts as the electron-donating part of the charge-trapping side chain. nih.gov This ability to switch between a high-resistance ("0" state) and a low-resistance ("1" state) under an electric field is the basis for non-volatile memory operation. nih.gov

While the polymers containing this compound are part of the broader class of semiconducting polymers used in OTFTs, specific studies detailing their charge mobility and performance as the active channel material in a transistor configuration are less common. nih.govresearchgate.netrsc.org However, the ability to tune frontier molecular orbital energy levels through molecular design makes these materials interesting candidates for future OTFT research. rsc.org

Contributions to Nonlinear Optical (NLO) Materials

This compound and its derivatives have been utilized in the creation of materials with significant nonlinear optical (NLO) properties. mdpi.comresearchgate.net NLO materials are crucial for photonic applications like optical switching and data processing, as they can change the properties of light. mdpi.comnumberanalytics.com Organic molecules with extended π-conjugation and strong donor-acceptor character are prime candidates for exhibiting large NLO responses. mdpi.com

Second-order NLO effects, such as second-harmonic generation (SHG), require materials that lack a center of symmetry. washington.edushalomeo.com The Langmuir-Blodgett (L-B) technique is a method used to assemble molecules into non-centrosymmetric thin films. optica.org

In one study, a phenylhydrazone dye was synthesized for SHG studies starting from 4-formyl-N,N-dihexadecylaniline. optica.org This precursor was obtained by the Vilsmeier-Haack formylation of this compound. optica.org The resulting amphiphilic dye was then deposited as a monolayer film using the L-B technique. optica.org The goal was to create an ordered, non-centrosymmetric film capable of frequency doubling, where incoming light at a specific frequency is converted to light at twice that frequency. optica.orgnih.gov The this compound group acted as a strong electron-donor, a key requirement for creating molecules with a large second-order hyperpolarizability (β), the molecular figure of merit for second-order NLO activity. optica.org

Table 1: Deposition and Ellipsometric Data for L-B Monolayers Data derived from studies on related phenylhydrazone dyes. optica.org

| Compound | Surface Pressure (mN/m) | Area per Molecule (Ų) | Film Thickness (l) (Å) | Refractive Index (n) at 633 nm |

| Dye from this compound | 20 | 50 | N/A | N/A |

| Reference Stilbazium Salt | 30 | 38 | 33 | 1.50 |

Note: The refractive index for the this compound-derived dye could not be determined as it did not form stable multilayers. optica.org

Derivatives of this compound have been central to the synthesis of materials with significant third-order NLO responses. researchgate.net In a detailed study, click chemistry was employed to synthesize a series of highly conjugated, symmetrical, and asymmetrical compounds with a central benzene (B151609) core and this compound end-groups. researchgate.net One of the parent molecules synthesized was 4,4'-(1,4-phenylenebis(ethyne-2,1-diyl))bis(this compound). mdpi.comresearchgate.net

The third-order NLO properties of these molecules were investigated using the Z-scan technique with a 532 nm laser. mdpi.comresearchgate.net The Z-scan method allows for the determination of both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). mdpi.comnih.gov The research found that these molecules exhibited interesting third-order NLO behavior, including a transition from reverse saturable absorption (RSA), where absorption increases with light intensity, to saturable absorption (SA), where absorption decreases at high intensity. researchgate.net This switching behavior is valuable for applications like optical limiting and mode-locking in lasers. researchgate.net

The study concluded that the this compound derivatives showed nonlinear absorption and refractive coefficients of the same order of magnitude (10⁻¹² m/W and 10⁻¹⁹ m²W⁻¹) as other novel NLO materials like porphyrin and fullerene derivatives. mdpi.com

Table 2: Third-Order NLO Properties of this compound Derivatives Data obtained from Z-scan experiments at 532 nm. mdpi.com

| Compound ID | Description | Nonlinear Absorption (β) (10⁻¹² m/W) | Nonlinear Refraction (n₂) (10⁻¹⁹ m²W⁻¹) |

| B | Parent dihexadecylaniline derivative | 3.5 | -2.1 |

| B-11 | Asymmetrical derivative with CN group | 2.5 | -2.5 |

| B-13 | Asymmetrical derivative | 2.5 | -2.1 |

| B-33 | Symmetrical derivative | 2.5 | -2.5 |

Charge Transport and Doping Mechanisms in this compound-Based Materials

Charge transport in organic semiconducting materials is a fundamental process governing the performance of all organic electronic devices. ep2-bayreuth.denih.gov This process involves the movement of charge carriers (electrons or holes) through the material under an applied electric field. ep2-bayreuth.de The efficiency of charge transport is intimately linked to the molecular structure, packing, and electronic properties, such as the HOMO and LUMO energy levels. rsc.orgresearchgate.net

In materials based on this compound, the aniline (B41778) moiety provides a high-lying HOMO level, making it an excellent electron donor and facilitating hole transport. researchgate.net When this donor is connected to an electron-accepting unit, a charge-transfer complex can be formed. rsc.org This intramolecular donor-acceptor architecture is a key strategy for tuning the energy gap between the HOMO and LUMO. researchgate.net

Cyclic voltammetry studies on this compound derivatives have shown that the introduction of different side groups and π-conjugated systems plays a crucial role in determining the energy gaps. researchgate.net For example, adding strong electron-withdrawing groups can significantly narrow the energy levels, which in turn affects the electrical and optical properties. researchgate.net

The mechanism of charge transport in these materials is often described by hopping models, where charges jump between localized states on adjacent molecules or polymer segments. nih.gov In the case of the electrical memory polymers, the triazole units, with their high hole affinity, act as trapping sites. nih.gov Charge transport occurs through the polymer until a carrier is trapped by one of these sites, which constitutes the "writing" process in the memory device. nih.govnih.gov The mobility of charge carriers, a measure of how quickly they move through the material, is a critical parameter. In related perovskite-based systems, average carrier mobilities are on the order of 10⁻⁵ to 10⁻² cm² V⁻¹ s⁻¹. rsc.org While specific mobility values for this compound polymers are not always reported, the molecular design principles clearly aim to optimize the electronic structure for efficient charge carrier movement or trapping, depending on the target application. rsc.orgrsc.org

Luminescence Behavior and Electronic Energy Level Modulation

The photophysical and electronic characteristics of this compound and its derivatives are of significant interest in the field of organic electronics and optoelectronics. The electron-donating nature of the di-substituted aniline group, combined with the long alkyl chains, influences its solubility, film-forming properties, and electronic behavior, making it a valuable component in the design of new functional materials.

Luminescence Behavior

The N,N-dialkylanilino chromophore is a well-established electron donor used in the study of photoinduced electron transfer processes. acs.org While specific quantitative data on the luminescence of neat this compound is not extensively detailed in dedicated studies, its behavior can be inferred from its role as a building block in larger, more complex fluorescent and phosphorescent systems. The inherent fluorescence of the N,N-dialkylanilino moiety is often utilized and modulated through molecular engineering.

In polymers incorporating units like 4-((4-ethynylphenyl)ethynyl)-N,N-dihexadecylaniline, the emission is often dominated by the fluorene (B118485) units, indicating that while the aniline derivative plays a crucial electronic role, it may not be the primary emitting center in these specific systems. rsc.org However, the N,N-dialkylanilino group is known to form an excited singlet state, and its triplet state has also been characterized, with absorption maxima observed between 459-468 nm for related N,N-dialkylanilines. acs.org The presence of the olefinic bonds in the hexadecyl chains can also influence excited-state dynamics, potentially quenching the triplet state. acs.org

The luminescence behavior of materials incorporating this compound is a critical aspect of their function in optoelectronic devices. For instance, its derivatives are used to create donor-acceptor chromophores where the luminescence properties are intentionally altered. researchgate.netmdpi.com The long alkyl chains are known to increase lipophilicity and can affect molecular packing in the solid state, which in turn can influence aggregation-induced emission or quenching phenomena. vulcanchem.com

Electronic Energy Level Modulation

The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is a cornerstone of designing organic semiconductors for specific applications. The this compound unit, with its strong electron-donating character, provides a high HOMO energy level, which is a desirable trait for hole-transporting materials and electron donors in organic solar cells.

Significant research has been conducted on modulating the electronic energy levels of this compound derivatives. One effective strategy involves the introduction of electron-acceptor molecules to a derivative, such as 4-((2,5-dibromophenyl)ethynyl)-N,N-dihexadecylaniline, which contains an electron-rich alkyne group. researchgate.netmdpi.com By reacting this alkyne group with strong electron acceptors like tetracyanoethylene (B109619) (TCNE), 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4-TCNQ), a strong intramolecular charge-transfer interaction is induced. This interaction significantly alters the HOMO and LUMO energy levels. researchgate.netmdpi.com

Cyclic voltammetry is a common technique used to determine these energy levels experimentally. mdpi.comrsc.org Studies on a series of such modified this compound derivatives have shown that as the electron-accepting strength of the attached molecule increases, the LUMO energy level is progressively lowered, while the HOMO level is also affected. mdpi.com This modulation leads to a narrowing of the energy gap and a red-shift in the material's absorption spectrum, demonstrating a powerful method for tuning the optical and electronic properties. mdpi.comresearchgate.net

The following table summarizes the experimentally determined optical and electrochemical properties of a parent this compound derivative and its products after reaction with various electron acceptors.

| Compound Name | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| 4-((2,5-dibromophenyl)ethynyl)-N,N-dihexadecylaniline (Parent Compound) | -5.02 | -2.71 | 2.31 |

| Product of Parent Compound with TCNE | -5.20 | -3.42 | 1.78 |

| Product of Parent Compound with TCNQ | -5.27 | -3.57 | 1.70 |

| Product of Parent Compound with F4-TCNQ | -5.40 | -3.75 | 1.65 |

Data sourced from a study on derivatives of this compound. mdpi.com The HOMO and LUMO levels were determined using cyclic voltammetry.

This targeted modification of the electronic structure underscores the utility of this compound as a versatile platform for creating bespoke organic electronic materials with precisely controlled energy levels, suitable for a range of applications from sensors to photovoltaic cells. researchgate.netmdpi.com

Supramolecular Chemistry and Self Assembly of N,n Dihexadecylaniline Architectures

Principles of Self-Assembly in Long-Chain Amphiphilic Molecules

The self-assembly of molecules is a process where individual components spontaneously organize into stable, ordered structures without external direction. wikipedia.orgsigmaaldrich.com This phenomenon is driven by the system's tendency to reach a thermodynamic minimum in free energy. For long-chain amphiphilic molecules like N,N-dihexadecylaniline, the primary driving force in an aqueous environment is the hydrophobic effect.

The structure of this compound consists of two distinct parts:

A hydrophilic "head": The aniline (B41778) group is polar and capable of interacting favorably with water molecules.

Two hydrophobic "tails": The two C16H33 (hexadecyl) alkyl chains are nonpolar and are repelled by water.

When introduced to an aqueous environment, these molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water. This leads to the formation of organized assemblies where the hydrophobic tails are sequestered away from the water, and the hydrophilic heads remain exposed to the aqueous phase. The specific geometry of the resulting structure (e.g., micelles, bilayers, or vesicles) is influenced by the balance between the size of the hydrophilic head group and the volume of the hydrophobic tails, a concept often described by a packing parameter. The presence of two long alkyl chains in this compound provides significant van der Waals interactions between the tails, further stabilizing the resulting self-assembled structures.

Formation of Ordered Assemblies and Nanostructures from this compound Derivatives

While this compound itself is a model amphiphile, much of the research has focused on its use as a versatile building block for creating more complex, functional nanostructures. Its aniline core can be readily functionalized, allowing for its incorporation into larger supramolecular systems and polymers. These derivatives leverage the self-assembly properties endowed by the long alkyl chains to form highly ordered materials with specific electronic or optical functions.

For instance, derivatives of this compound have been synthesized and used in "click chemistry" reactions to create high-performance brush polymers. thno.org In these architectures, the this compound moiety acts as a side chain (bristle) on a polymer backbone. The long hexadecyl chains drive the self-organization of these polymers into nanoscale thin films with well-defined morphologies. These materials have been investigated for applications in organic electronics, such as electrical memory devices, where the ordered arrangement of the electron-donating aniline groups is crucial for performance.

Another area of research involves synthesizing highly conjugated, symmetrical, and asymmetrical compounds with a central core (like benzene) flanked by this compound units. These molecules are designed for applications in nonlinear optics. The self-assembly capability of the hexadecyl chains helps in the organization of these chromophores in the solid state, which is essential for achieving desired bulk optical properties.

Langmuir-Blodgett Monolayers and Multilayers Incorporating this compound Chromophores

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly organized thin films, one molecular layer at a time. biolinscientific.comwikipedia.org This method is particularly well-suited for amphiphilic molecules like this compound. When a solution of this compound is spread on the surface of an aqueous subphase, the molecules orient themselves with their hydrophilic aniline heads in the water and their hydrophobic hexadecyl tails pointing towards the air. biolinscientific.com

By compressing this floating monolayer with movable barriers, the molecules can be forced closer together, transitioning from a two-dimensional "gas" phase, to a "liquid" phase, and finally to a condensed "solid" phase. biolinscientific.comnanoscience.com The relationship between the surface pressure (Π) and the area occupied by each molecule (A) is recorded in a pressure-area (Π-A) isotherm. This isotherm provides critical information about the phase behavior, compressibility, and molecular packing of the monolayer. nanoscience.com Key parameters from a Π-A isotherm include the lift-off area, where the pressure begins to rise, and the collapse pressure, where the monolayer breaks down under high compression. biolinscientific.comresearchgate.net

Once a stable monolayer is formed at a desired surface pressure, it can be transferred onto a solid substrate by dipping and withdrawing the substrate through the interface, creating a Langmuir-Blodgett film. wikipedia.org This process can be repeated to build up well-ordered multilayer structures. The this compound chromophore, with its specific optical and electronic properties, can thus be incorporated into precisely controlled thin-film architectures for use in sensors and other molecular electronic devices. yamagata-u.ac.jp

Below is an interactive table showing typical expected values for a Langmuir film of a double-chain amphiphile similar in structure to this compound.

| Parameter | Value | Unit | Description |

| Lift-off Area (A₀) | 80 - 90 | Ų/molecule | The area per molecule at which the surface pressure begins to increase, indicating the start of intermolecular interactions. |

| Collapse Pressure (Πc) | 40 - 50 | mN/m | The maximum surface pressure the monolayer can withstand before collapsing into a 3D structure. |

| Limiting Area (A_lim) | 60 - 70 | Ų/molecule | The area per molecule extrapolated to zero pressure from the condensed phase, representing the cross-sectional area of the molecule. |

| Compressional Modulus (Cs⁻¹) | 100 - 200 | mN/m | A measure of the monolayer's elasticity in the condensed phase. Higher values indicate a less compressible (more rigid) film. |

Note: This table presents typical, illustrative values for double-chain amphiphiles. Specific experimental data for this compound may vary.

Molecular Recognition and Host-Guest Chemistry in Supramolecular Systems featuring this compound

Molecular recognition is the specific binding of one molecule (a "guest") to another molecule (a "host") through non-covalent interactions. researchgate.netnih.gov This principle is the foundation of host-guest chemistry, which seeks to design host molecules with cavities or binding sites that are perfectly shaped and chemically complementary to a specific guest. nitschkegroup-cambridge.comfrontiersin.org The forces governing this recognition include hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. researchgate.net

In the context of this compound, its structural and electronic features make it a valuable component for incorporation into larger, more complex supramolecular systems designed for molecular recognition. The electron-rich aniline head group can participate in electrostatic or π-π stacking interactions, while the bulky, hydrophobic hexadecyl chains can contribute to the formation of well-defined, nonpolar cavities or surfaces.

While the primary literature does not extensively detail the role of the simple this compound molecule as a standalone host or guest, its derivatives are integral to the construction of sophisticated recognition systems. For example, the N,N-dialkylaniline motif can be incorporated into larger macrocyclic hosts or as a signaling unit in a sensor. researchgate.net In such a system, the binding of a specific guest to the host molecule could induce a change in the electronic environment of the aniline moiety, leading to a detectable change in fluorescence or color. This allows the this compound unit to function as a reporter for a molecular recognition event. The self-assembly properties conferred by the long alkyl chains can also be used to organize these host molecules on surfaces or into larger aggregates, creating multivalent platforms for enhanced guest binding. rsc.orgnih.gov

Theoretical and Computational Investigations of N,n Dihexadecylaniline Derivatives

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, making it computationally feasible for large molecules. mpg.de The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. scispace.commpg.de

In the context of N,N-dihexadecylaniline derivatives, DFT is employed to gain a fundamental understanding of their electronic makeup. DFT calculations can reveal:

Electron Density Distribution: Mapping the electron density shows how electrons are distributed across the molecule, highlighting electron-rich and electron-deficient regions. For this compound, this is crucial for understanding the nucleophilic character of the aniline (B41778) nitrogen and the influence of the long alkyl chains.

Molecular Orbitals: DFT calculates the shapes and energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals indicates the likely sites of electron donation (HOMO) and acceptance (LUMO). In derivatives, the HOMO is often located on the electron-donating this compound moiety, while the LUMO may be localized on an electron-accepting group attached to the molecule. researchgate.net

Intramolecular Charge Transfer (ICT): For derivatives designed with donor-acceptor structures, DFT can quantify the degree of charge transfer upon electronic excitation. Studies on related aniline derivatives have shown that attaching strong electron-acceptor groups can induce a significant ICT character, which is responsible for many of the interesting optical and electronic properties of these materials. mdpi.com

These analyses provide a foundational electronic picture, helping to explain experimental observations such as the outcomes of chemical reactions and the absorption of light. aps.org

Prediction and Optimization of Electronic Energy Levels (HOMO-LUMO)

The energies of the HOMO and LUMO are critical parameters that govern the electronic and optical properties of a molecule. nih.gov The energy of the HOMO relates to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The difference between these energy levels, known as the HOMO-LUMO gap, is particularly important as it correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. nih.govajchem-a.com A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. nih.gov

Computational chemists use DFT and time-dependent DFT (TD-DFT) to accurately predict these energy levels for existing and hypothetical molecules. chemrxiv.orgnih.gov This predictive power is central to optimizing materials for specific applications. For instance, in the design of organic photovoltaics or light-emitting diodes, the HOMO and LUMO levels must be precisely aligned with those of other materials in the device to ensure efficient charge transfer.

In the case of this compound derivatives, research has shown that the HOMO-LUMO gap can be systematically tuned. By introducing various electron-accepting groups to the this compound core via click chemistry, researchers can modify the electronic structure. mdpi.com Attaching stronger electron-accepting groups typically lowers the LUMO energy level, resulting in a smaller HOMO-LUMO gap and a red-shift (a shift to longer wavelengths) in the material's absorption spectrum. mdpi.comresearchgate.net This tunability is a key advantage in the development of novel photoactive materials.

| Derivative Structure | Key Modification | Observed Electronic Property Change | Reference |

|---|---|---|---|

| A-TCNE (product of this compound derivative and TCNE) | Addition of strong electron acceptor (TCNE) | Exhibits strong intramolecular charge-transfer; significant red-shift in UV-Vis-NIR spectra, indicating a narrowed energy gap. | mdpi.com |

| A-TCNQ (product of this compound derivative and TCNQ) | Addition of strong electron acceptor (TCNQ) | Apparent red-shift in absorption spectra due to strong ICT effect. | mdpi.com |

| A-F4-TCNQ (product of this compound derivative and F4-TCNQ) | Addition of very strong electron acceptor (F4-TCNQ) | Largest red-shift in the series, indicating the smallest energy gap among the tested derivatives. | mdpi.com |

Molecular Dynamics Simulations for Supramolecular Interactions

While DFT is excellent for analyzing single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large assemblies of molecules over time. nih.govdovepress.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" to observe processes like self-assembly and conformational changes. nih.gov This technique is essential for understanding how intermolecular forces, such as van der Waals forces and hydrogen bonds, dictate the formation of larger, ordered structures from individual molecules (supramolecular assembly). arxiv.org

For this compound, the two long hexadecyl (C16) chains are a defining feature. These long, flexible, and nonpolar alkyl chains are expected to dominate the molecule's supramolecular behavior through hydrophobic interactions and van der Waals forces. MD simulations can be employed to predict how these molecules would organize in different environments:

Self-Assembly: Simulations can model how the molecules aggregate in solution or on a surface, predicting the formation of micelles, bilayers, or other ordered structures. The long alkyl chains would likely drive the molecules to pack together in a way that minimizes their contact with a polar solvent.

Thin Film Morphology: When designing materials for electronic devices, the molecular arrangement in a thin film is critical. MD simulations can predict the packing and orientation of this compound derivatives in a solid state, providing insight into the material's bulk properties, such as charge mobility.

Interactions with Surfaces: MD can simulate how these molecules adsorb and arrange themselves on different substrates, which is vital for applications in sensors or surface modification. mdpi.com

By simulating these complex interactions, researchers can bridge the gap between single-molecule properties and the macroscopic behavior of a material. frontiersin.org

Rational Design Principles for this compound-Based Functional Materials

Rational design is a strategy that uses fundamental understanding to create new materials with predetermined properties, moving beyond traditional trial-and-error approaches. rsc.orgigem.wiki The computational methods described above are the cornerstones of the rational design of functional materials based on this compound.

The process follows a clear, multi-step logic:

Define Target Properties: The first step is to identify the desired function, which dictates the required electronic and physical properties. For example, a material for nonlinear optics requires a large hyperpolarizability, which is linked to its electronic structure. mdpi.com

In-Silico Screening with DFT: Researchers can design a virtual library of this compound derivatives with different functional groups. DFT and HOMO-LUMO calculations (Sections 6.1 and 6.2) are then used to predict the electronic properties of each candidate molecule. nih.gov This allows for rapid screening to identify the most promising structures without synthesizing them.

Predicting Bulk Assembly with MD: Once promising candidate molecules are identified, MD simulations (Section 6.3) can predict how they will interact and assemble into a bulk material. nih.gov This step is crucial for forecasting the material's morphology, stability, and other physical characteristics.

Guided Synthesis and Characterization: Only the most promising candidates identified through this computational funnel are then selected for laboratory synthesis and experimental validation. This approach saves significant time and resources.

This integration of DFT and MD simulations enables a powerful, predictive framework for designing this compound derivatives. It allows for the precise tuning of electronic energy levels and the deliberate engineering of supramolecular structures, paving the way for the creation of advanced functional materials for applications in electronics, photonics, and sensing. researchgate.netnih.gov

Advanced Spectroscopic and Electrochemical Characterization

Spectroscopic Techniques for Elucidating Conjugation and Electronic States

Spectroscopy is a fundamental tool for probing the electronic and structural properties of molecules. For N,N-dihexadecylaniline, these techniques reveal how the nitrogen lone pair interacts with the aromatic π-system and how the long alkyl chains influence its physical properties without directly participating in the electronic transitions.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

NMR and IR spectroscopy are powerful techniques used to confirm the molecular structure of a compound. mdpi.com IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies, while NMR spectroscopy provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon).

For this compound, IR spectroscopy reveals characteristic absorption bands. The C-H stretching vibrations of the numerous methylene (B1212753) (CH₂) and terminal methyl (CH₃) groups of the hexadecyl chains are prominent in the 2850-2960 cm⁻¹ region. scirp.org Specifically, data from closely related derivatives show strong peaks around 2925 cm⁻¹ and 2854 cm⁻¹. acs.org

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. The signals for the hexadecyl chains are characteristic: the terminal methyl protons (CH₃) appear as a triplet at approximately 0.88-0.90 ppm, the large signal from the bulk methylene protons ((CH₂)₁₃) is found around 1.29-1.31 ppm, and the methylene groups adjacent to the nitrogen (N-CH₂) are shifted downfield to around 3.30 ppm due to the electron-withdrawing effect of the nitrogen atom. acs.orgossila.com

The corresponding ¹³C NMR signals for the hexadecyl chains show the terminal methyl carbon at ~14.1 ppm, the bulk methylene carbons between ~22.7 and ~31.9 ppm, and the N-CH₂ carbon at ~50.9 ppm. ossila.com

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Terminal CH₃ | ~0.90 (triplet) | ~14.1 | acs.orgossila.com |

| Bulk (CH₂)n | ~1.29 - 1.31 (singlet/multiplet) | ~22.7 - 31.9 | acs.orgossila.com |

| β-CH₂ to Nitrogen | ~1.58 (multiplet) | ~27.2 | acs.orgossila.com |

| α-CH₂ to Nitrogen | ~3.30 (multiplet) | ~50.9 | acs.orgossila.com |

| Aromatic C-H | ~6.6 - 7.4 (multiplet) | ~111 - 148 | acs.orgossila.com |

Electrochemical Characterization for Redox Properties

Electrochemical methods are employed to study the redox behavior of molecules, providing information on their ability to donate or accept electrons. This is critical for applications in organic electronics.

Cyclic Voltammetry (CV) for Energy Level Determination

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of materials and determine the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The oxidation potential measured by CV corresponds to the energy required to remove an electron from the HOMO. scirp.org

For N,N-dialkylanilines, the first oxidation is a one-electron process centered on the nitrogen atom, leading to the formation of a radical cation. utexas.edunih.gov This oxidation is typically irreversible or quasi-reversible because the resulting radical cation can be highly reactive. utexas.edu Studies on N,N-dimethylaniline in acetonitrile (B52724) have shown a single irreversible anodic peak at approximately +0.76 V (versus a Saturated Calomel Electrode, SCE). utexas.edu

The HOMO energy level can be estimated from the onset oxidation potential (E_ox) using empirical formulas, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. scirp.org The general equation is:

E_HOMO = -e [E_ox^onset vs Fc/Fc⁺ + E_Fc/Fc⁺ vs vacuum]

Assuming the oxidation potential of this compound is similar to that of N,N-dimethylaniline (~0.76 V vs SCE), a representative HOMO level can be calculated. The long alkyl chains primarily influence solubility and morphology rather than the core electronic properties, so this approximation is considered reasonable. utexas.edunih.gov

| Compound | Oxidation Potential (E_ox vs SCE) | Estimated HOMO (eV) | Reference |

|---|---|---|---|

| N,N-dimethylaniline (analogue) | ~ +0.76 V | ~ -5.16 eV | utexas.edu |

| This compound (estimated) | ~ +0.76 V | ~ -5.16 eV |

Z-Scan Technique for Nonlinear Optical Property Assessment

Third-order nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, such as optical limiting and all-optical switching. scirp.org The Z-scan technique is a widely used method to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. metu.edu.tr

The technique involves translating a sample along the z-axis of a focused laser beam and measuring the change in transmittance through a finite aperture in the far field ("closed-aperture" Z-scan) and without the aperture ("open-aperture" Z-scan). metu.edu.tr The closed-aperture measurement is sensitive to nonlinear refraction (self-focusing or self-defocusing), which reveals the sign and magnitude of n₂. metu.edu.tr The open-aperture measurement detects changes in transmittance due to nonlinear absorption processes like two-photon absorption, providing the value of β. metu.edu.tr

Molecules with strong donor-π-acceptor (D-π-A) character often exhibit significant third-order NLO responses. rsc.org N,N-dialkylanilines, including this compound, serve as effective electron donor groups in the design of such NLO chromophores. mdpi.comresearchgate.net The electron-donating nitrogen atom can enhance the molecular polarizability, which is a key factor for a large NLO response. While N,N-dialkylanilines are common components in materials studied for their NLO properties, specific experimental Z-scan data for the unsubstituted this compound molecule are not prominently available in the surveyed literature. Characterization is typically performed on more complex systems where the aniline (B41778) moiety is part of a larger conjugated structure designed to maximize the NLO effect. frontiersin.org

Future Research Directions and Emerging Applications

Development of Novel N,N-Dihexadecylaniline-Based Polymer Architectures

The incorporation of this compound into polymer structures is a promising avenue for creating materials with tailored electronic and physical properties. A significant area of research is the development of novel polymer architectures, such as brush polymers, through controlled polymerization techniques.

Researchers have successfully synthesized brush polystyrenyl (PS) derivatives bearing a triazole moiety in their bristles by employing a "click" reaction. nih.gov In this approach, poly(4-azidomethylstyrene) is reacted with 4-[(4-ethynylphenyl)ethynyl]-N,N-dihexadecylaniline. nih.gov The resulting brush polymer architecture, where the this compound-containing side chains are densely grafted onto a polymer backbone, offers unique properties. These polymers have been investigated for their potential in high-performance electrical memory devices. nih.gov The this compound unit acts as a strong electron donor, which is a crucial characteristic for creating charge-trapping elements in memory applications. nih.gov

Future research in this area could explore a wider range of polymer backbones beyond polystyrene, such as polyacrylates or polynorbornenes, to fine-tune the mechanical and thermal properties of the resulting materials. Furthermore, the synthesis of bottlebrush networks (BBNs), which are characterized by densely grafted side chains along the main chain of network strands, represents an exciting frontier. nih.gov The unique architecture of BBNs, which can be synthesized via grafting-through, grafting-to, and grafting-from methods, could lead to super-soft elastomers or novel drug delivery systems incorporating the electronic functionalities of this compound. nih.gov The development of more complex polymeric architectures, such as star-on-star structures, using this compound derivatives as key components, could unlock access to ultra-high chain density materials with unprecedented properties. rsc.org

Exploration in Multifunctional Organic Materials

The electron-donating nature of the this compound moiety makes it an ideal component for creating donor-acceptor (D-A) chromophores, which are the cornerstone of many multifunctional organic materials. These materials are of great interest for their applications in organic electronics, photonics, and nonlinear optics (NLO). nih.govsigmaaldrich.comrsc.org

Derivatives of this compound have been utilized to synthesize molecules with significant third-order NLO properties. mdpi.com For instance, conjugated photoelectric small molecules have been created by introducing electron-acceptor molecules to the side chain alkyne group of 4-((2,5-dibromophenyl) ethynyl)-N,N-dihexadecylaniline. mdpi.comnih.gov The resulting D-A systems exhibit strong intramolecular charge transfer, which is essential for a large NLO response. mdpi.com The Z-scan technique has been employed to characterize the NLO properties of these materials, revealing their potential for applications such as optical switching and data processing. mdpi.comrochester.edu

The versatility of this compound derivatives allows for the tuning of the electronic energy levels (HOMO and LUMO) of the resulting materials by pairing them with different electron acceptors. researchgate.net This tunability is critical for optimizing the performance of organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govnih.gov Research has shown that triazole-containing polymers derived from this compound can function as the active layer in unipolar permanent memory devices with low power consumption and high stability. nih.gov

Future work will likely focus on the design and synthesis of more complex multifunctional materials where this compound is integrated into larger π-conjugated systems. sciopen.com The exploration of these materials in advanced applications like neuromorphic computing and bioelectronics is also a burgeoning field. nih.govresearchgate.net The development of single-component multifunctional organic materials that exhibit properties like ferroelectricity and polymorphism is another exciting research direction. rsc.org

Potential in Advanced Chemical Sensing Platforms

The ability to functionalize this compound and its derivatives makes them attractive candidates for the development of advanced chemical sensing platforms. The "click" chemistry approach has proven to be a highly efficient method for creating sensor molecules. nih.gov

A notable example is the synthesis of molecules for the detection of metal ions. nih.gov By reacting 4-((2,5-dibromophenyl) ethynyl)-N,N-dihexadecylaniline with different molecular units, researchers have created sensors that can selectively detect specific cations. nih.gov The detection mechanism often relies on a change in the optical or electrochemical properties of the molecule upon binding with the target analyte. mdpi.com

The use of Langmuir-Blodgett (LB) films offers a powerful technique for creating highly organized, ultra-thin layers of this compound-based materials on solid substrates. nist.govnlab.plbiolinscientific.com These LB films can serve as the sensing layer in various types of sensors, including those based on quartz crystal microbalances (QCM) or optical methods. mdpi.combiolinscientific.com The precise control over the film thickness and molecular orientation afforded by the LB technique can lead to sensors with high sensitivity and selectivity. nlab.pl

Future research in this domain could focus on expanding the range of analytes that can be detected by developing new this compound-based receptors. This includes targeting environmentally important pollutants, biological molecules, and volatile organic compounds (VOCs). mdpi.com The integration of these sensing materials into microfluidic devices and portable sensor arrays is another promising avenue for creating practical and field-deployable chemical sensing platforms. The development of molecularly imprinted polymers (MIPs) using this compound derivatives as functional monomers could also lead to highly selective and robust sensors. mdpi.com

Challenges and Opportunities in Scalable Synthesis and Manufacturing of this compound-Based Functional Materials

While the potential applications of this compound-based materials are vast, their successful implementation hinges on the ability to synthesize and manufacture them on a larger scale.

Challenges:

The cost and availability of starting materials and reagents can also be a significant factor. While this compound itself may be accessible, the synthesis of its more complex derivatives often requires specialized and expensive reagents and catalysts. nih.govrsc.org

Opportunities:

The development of more efficient and scalable synthetic routes is a key opportunity. "Click" chemistry reactions, known for their high yields and selectivity, offer a promising approach for the modular synthesis of complex functional molecules from this compound-based building blocks. nih.govresearchgate.net The optimization of reaction conditions, such as solvent choice and catalyst loading, can lead to more sustainable and cost-effective synthetic processes. sigmaaldrich.com

Process intensification and flow chemistry techniques could be explored to improve the scalability and safety of the synthesis of this compound derivatives. These modern manufacturing approaches can offer better control over reaction parameters, leading to higher yields and purity while reducing waste.

Furthermore, the development of scalable methods for the fabrication of thin films and devices, such as roll-to-roll printing or inkjet printing of this compound-based inks, is crucial for their commercialization in applications like organic electronics. nih.gov The design of materials with improved processability, for example, by modifying the alkyl chain length to control solubility and film-forming properties, is another important research direction. rsc.org

常见问题

Q. What are the established synthetic routes for preparing N,N-dihexadecylaniline derivatives, and what key reaction parameters influence yield?

- Methodological Answer : this compound derivatives are synthesized via sequential functionalization. For example, 4-ethynyl-N,N-dihexadecylaniline is prepared through diazotization and Sandmeyer reactions on 2,5-dibromoaniline, followed by metal-coupling reactions (e.g., Sonogashira coupling) to introduce ethynyl groups . Critical parameters include:

- Temperature control : Diazotization requires sub-5°C conditions to prevent side reactions.

- Catalyst selection : Palladium/copper catalysts for coupling reactions must be optimized to avoid dehalogenation byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate pure products.

Yields typically range from 60–75%, contingent on stoichiometric ratios and catalyst activity .

Q. How should researchers validate the structural integrity and purity of this compound derivatives?

- Methodological Answer : Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, aliphatic chains at δ 0.8–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHN at m/z 645.58) .

- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis to ensure >98% purity.

- Chromatography : Thin-layer chromatography (TLC) and HPLC to detect residual starting materials or byproducts.

Q. What safety protocols are critical when handling this compound in laboratories?

- Methodological Answer : While specific SDS data for this compound is unavailable, general guidelines from analogous aromatic amines apply:

- Ventilation : Use fume hoods to minimize inhalation of vapors or aerosols .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to probe the nonlinear optical (NLO) properties of this compound-based materials?

- Methodological Answer : NLO studies require:

- Sample Preparation : Embed the compound in polymer matrices (e.g., PMMA) to form thin films for Z-scan measurements .

- Theoretical Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict hyperpolarizability (β) values and compare with experimental results .

- Experimental Setup : Use pulsed lasers (e.g., Nd:YAG, 532 nm) to measure third-order susceptibility (χ) via degenerate four-wave mixing (DFWM).

Discrepancies between theoretical and experimental β values may arise from solvent effects or aggregation states, necessitating solvent polarity studies .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound derivatives?

- Methodological Answer : Address discrepancies through:

- Solvent Correction : Apply solvent models (e.g., PCM in DFT) to account for solvatochromic shifts in UV-Vis spectra .

- Conformational Analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution vs. gas-phase calculations.

- Cross-Validation : Compare multiple spectroscopic techniques (e.g., FTIR, Raman) to verify vibrational mode assignments .

Document all computational parameters (basis sets, convergence criteria) to ensure reproducibility per NIH guidelines .

Q. How can researchers evaluate the environmental stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffered solutions (pH 3–11) at 25°C and 40°C for 30 days. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., aniline derivatives) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C for alkylated aromatics).

- Light Exposure : Perform photostability tests under UV-Vis light (300–800 nm) to assess photooxidation pathways .

Report degradation kinetics (e.g., Arrhenius plots) and half-lives in alignment with preclinical data standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。